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Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ effector T cells characterized by their

production of the pro-inflammatory cytokine Interleukin-17 (IL-17). These cells play a critical

role in host defense against extracellular pathogens but are also implicated in the pathogenesis

of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis,

and multiple sclerosis.[1][2] The differentiation and function of Th17 cells are critically

dependent on the master transcription factor, Retinoic acid receptor-related orphan receptor

gamma t (RORγt).[1]

SR2211 is a potent and selective synthetic inverse agonist of RORγt.[1][3] By binding to

RORγt, SR2211 inhibits its transcriptional activity, leading to the suppression of Th17 cell

differentiation and a significant reduction in IL-17 production.[1][3] This makes SR2211 a

valuable tool for studying Th17 cell biology and a potential therapeutic candidate for Th17-

mediated diseases.

Flow cytometry is an indispensable technique for the detailed analysis of Th17 cells. It allows

for the precise identification and quantification of Th17 cell populations based on the

expression of cell surface markers (e.g., CD4) and intracellular cytokines (e.g., IL-17A). This
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document provides detailed application notes and protocols for the analysis of Th17 cells

treated with SR2211 using flow cytometry.

Principle of the Assay
The protocol involves the in vitro differentiation of naive CD4+ T cells into Th17 cells. These

differentiated Th17 cells are then treated with SR2211 or a vehicle control. Following treatment,

the cells are stimulated to induce cytokine production, which is then trapped intracellularly.

Finally, the cells are stained with fluorescently labeled antibodies against CD4 and IL-17A and

analyzed by flow cytometry to quantify the percentage of IL-17A-producing Th17 cells.

Data Presentation
The following table summarizes the quantitative data on the effect of SR2211 on IL-17A

production in human Th17 cells as measured by flow cytometry.

Treatment
Concentration
(µM)

Mean
Percentage of
IL-17A+ CD4+
T Cells
(Relative to
Vehicle)

Standard
Deviation (SD)

Number of
Donors (n)

Vehicle (DMSO) - 100% - 3

SR2211 3 ~50% As per study 3

Data is interpreted from a graphical representation in the source material and presented as a

percentage relative to the vehicle control.[4]

Experimental Protocols
I. Differentiation of Human Naive CD4+ T Cells into Th17
Cells
This protocol describes the differentiation of isolated human naive CD4+ T cells into Th17 cells.

Materials:
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Human Peripheral Blood Mononuclear Cells (PBMCs)

Naive CD4+ T Cell Isolation Kit

RPMI-1640 medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

L-Glutamine

Anti-CD3 antibody (plate-bound)

Anti-CD28 antibody (soluble)

Recombinant Human IL-6

Recombinant Human TGF-β

Recombinant Human IL-23

Recombinant Human IL-1β

Anti-IFN-γ antibody

Anti-IL-4 antibody

Procedure:

Isolate naive CD4+ T cells from human PBMCs using a negative selection kit according to

the manufacturer's instructions.

Coat a 96-well plate with anti-CD3 antibody.

Seed the purified naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-

1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-

Glutamine).
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Add the following reagents to the cell culture to induce Th17 differentiation:

Soluble anti-CD28 antibody (1 µg/mL)

Recombinant Human IL-6 (10 ng/mL)

Recombinant Human TGF-β (1 ng/mL)

Recombinant Human IL-23 (10 ng/mL)

Recombinant Human IL-1β (10 ng/mL)

Anti-IFN-γ antibody (10 µg/mL)

Anti-IL-4 antibody (10 µg/mL)

Incubate the cells at 37°C in a humidified 5% CO2 incubator for 3-5 days.

II. Treatment of Differentiated Th17 Cells with SR2211
Materials:

Differentiated Th17 cells (from Protocol I)

SR2211 (stock solution in DMSO)

Vehicle control (DMSO)

Procedure:

On day 3 of differentiation, add SR2211 to the desired final concentration (e.g., 3 µM) to the

respective wells.[4]

Add an equivalent volume of DMSO to the vehicle control wells.

Continue to incubate the cells for an additional 48 hours.

III. Intracellular Cytokine Staining for Flow Cytometry
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This protocol details the steps for preparing the treated Th17 cells for flow cytometric analysis.

Materials:

SR2211-treated and vehicle-treated Th17 cells (from Protocol II)

Phorbol 12-myristate 13-acetate (PMA)

Ionomycin

Brefeldin A or Monensin (Protein transport inhibitor)

Phosphate-Buffered Saline (PBS)

Fixation/Permeabilization Buffer

Permeabilization/Wash Buffer

Anti-human CD4 antibody (fluorochrome-conjugated)

Anti-human IL-17A antibody (fluorochrome-conjugated)

Isotype control antibodies

Procedure:

Restimulate the differentiated Th17 cells by adding PMA (50 ng/mL) and Ionomycin (1

µg/mL) to the culture medium.

Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture medium to

block cytokine secretion.

Incubate the cells for 4-6 hours at 37°C in a humidified 5% CO2 incubator.

Harvest the cells and wash them with PBS.

Stain for the surface marker by incubating the cells with a fluorochrome-conjugated anti-

human CD4 antibody.
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Wash the cells to remove unbound antibodies.

Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to

the manufacturer's instructions.

Stain for the intracellular cytokine by incubating the permeabilized cells with a fluorochrome-

conjugated anti-human IL-17A antibody. Use an isotype control antibody in a separate tube

for gating purposes.

Wash the cells with permeabilization/wash buffer.

Resuspend the cells in an appropriate buffer (e.g., PBS with 1% FBS) for flow cytometry

analysis.

Acquire the samples on a flow cytometer.

IV. Flow Cytometry Analysis
Gate on the lymphocyte population based on forward and side scatter properties.

From the lymphocyte gate, identify the CD4+ T cell population.

Within the CD4+ T cell gate, quantify the percentage of IL-17A positive cells.

Compare the percentage of IL-17A+ CD4+ T cells in the SR2211-treated samples to the

vehicle-treated samples.
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Click to download full resolution via product page

Caption: SR2211 inhibits RORγt, blocking IL-17A gene transcription.
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Caption: Workflow for analyzing SR2211's effect on Th17 cells.

Logical Relationship of the Experiment
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Caption: Logical flow of the SR2211 Th17 inhibition experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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